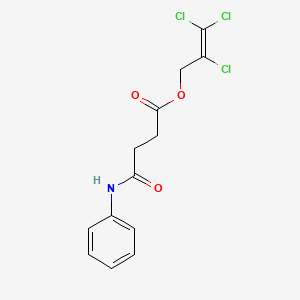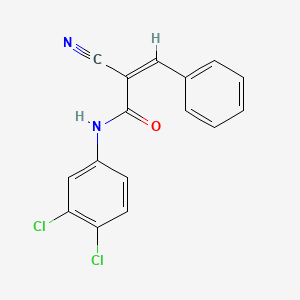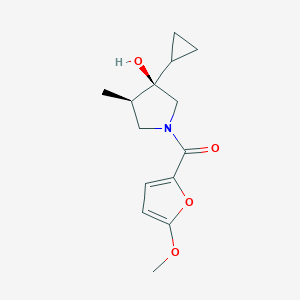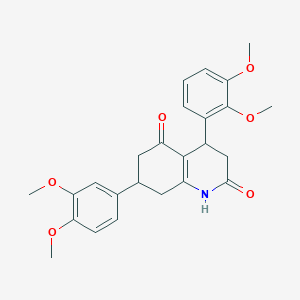
2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and synthesis of complex organic compounds like "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate" involve intricate chemical reactions and detailed molecular structure analyses. These compounds often exhibit unique physical and chemical properties due to their specific functional groups and molecular arrangements.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, including Knoevenagel condensation, which is a critical reaction for synthesizing α,β-unsaturated carbonyl compounds from aldehydes and ketones. An example related to the synthesis process involves ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). This method could be adapted for synthesizing compounds with similar structures to "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate".
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's chemical behavior. X-ray diffraction studies provide insights into the crystalline structure and conformation of synthesized compounds. The monoclinic crystal system and Z conformation about the C=C bond observed in ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate could offer parallels to the structural characteristics of our compound of interest (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. The reactivity towards nucleophiles, electrophiles, and radicals can be inferred from studies on similar compounds. For example, the reaction of substituted 4-oxobutanoic acids with binucleophiles highlights the impact of substituents on reaction outcomes, forming different fused tricyclic systems (Grinev et al., 2017).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are determined by the molecular structure. For instance, the crystal and molecular structure analysis of related compounds provides essential data for predicting these physical characteristics (Nayak et al., 2014).
Chemical Properties Analysis
The chemical behavior, including stability, reactivity, and interactions with other molecules, is crucial for applications in various fields. Chemoselectivity in reactions involving similar compounds to ethyl 4,4,4-trifluoro-3-oxobutanoate demonstrates the nuanced control achievable over product formation, a principle that can be applied to understand the reactivity of "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate" (Berbasov et al., 2003).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Diverse Trifluoromethyl Heterocycles from a Single Precursor
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the method's efficiency and versatility in producing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Novel Scaffolds for Urease Inhibition
Novel Indole-Based Hybrid Oxadiazole Scaffolds
The study focused on synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent in vitro inhibitory potential against the urease enzyme. This research underscores the potential of these compounds in developing new therapeutic agents (Nazir et al., 2018).
Photocatalytic Water Treatment
Photocatalytic Removal of 2,4,6-Trichlorophenol
The photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO was explored as a method for abating this toxic water pollutant. The study optimized operating parameters for maximum degradation efficiency, offering insights into the photocatalytic water treatment's potential for environmental remediation (Gaya et al., 2010).
Novel Heterocyclic Compounds
Facile Construction of Novel Heterocyclic Compounds
A method was developed for preparing novel heterocyclic compounds through a three-component, one-pot synthesis. This research highlights the potential of 3-oxobutanoates in facilitating the reaction and generating heterocyclic compounds without a catalyst, which could be significant for pharmaceutical and material science applications (Rajkumar et al., 2015).
Eigenschaften
IUPAC Name |
2,3,3-trichloroprop-2-enyl 4-anilino-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3/c14-10(13(15)16)8-20-12(19)7-6-11(18)17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRBQUTRYTRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)


![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
